molecular formula C17H19N3O3S B4762830 2-methyl-1-(methylsulfonyl)-N-(4-pyridinylmethyl)-5-indolinecarboxamide

2-methyl-1-(methylsulfonyl)-N-(4-pyridinylmethyl)-5-indolinecarboxamide

Cat. No. B4762830
M. Wt: 345.4 g/mol
InChI Key: DHUKZAJNGRIQRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse chemical reactions, physical and chemical properties. It is structurally related to sulfonyl indolines, a group of compounds that have garnered interest for their synthesis methods and potential applications in various fields.

Synthesis Analysis

The synthesis of related sulfonyl indolines involves Fe(II)-catalyzed or UV-driven formal [2+2+1] cyclization reactions, highlighting the complexity and innovation in generating these compounds. These methods enable the formation of structurally novel polycyclic sulfonyl indolines, demonstrating the versatility and creativity in synthetic organic chemistry (Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonyl indolines and related compounds often includes polycyclic frameworks with sulfonyl groups attached to indoline rings. These structures can be complex, with multiple stereocenters and functional groups contributing to their diverse chemical reactivity and potential biological activity.

Chemical Reactions and Properties

Sulfonyl indolines undergo a variety of chemical reactions, including cyclization and arylation. These reactions are crucial for modifying the molecular structure and enhancing the compound's properties. The introduction of fluorinated amide substituents, for example, can significantly impact the compound's activity and selectivity, as demonstrated in the synthesis of potent compounds for clinical evaluation (Jacobs et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and thermal stability, are influenced by their molecular structure. Polymers containing pyridyl moieties, for example, exhibit good solubility in polar solvents and display desirable thermal properties, which can be advantageous for various applications (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for understanding the potential uses of these compounds. For instance, the ability to undergo oxidative 1,2-arylmethylation cascades illustrates the reactivity of sulfonyl acrylamides and their utility in synthesizing compounds with complex structures and potentially valuable biological activities (Tan et al., 2016).

properties

IUPAC Name

2-methyl-1-methylsulfonyl-N-(pyridin-4-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-9-15-10-14(3-4-16(15)20(12)24(2,22)23)17(21)19-11-13-5-7-18-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUKZAJNGRIQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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